molecular formula C12H10FNOS B6536723 4-fluoro-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-42-1

4-fluoro-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536723
CAS No.: 1058491-42-1
M. Wt: 235.28 g/mol
InChI Key: RDYDXGWWGGYETG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[(thiophen-3-yl)methyl]benzamide is a compound that features a benzamide core substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the fluorine atom and the thiophene ring imparts unique chemical and physical properties to the molecule, making it a valuable subject for research and development.

Safety and Hazards

The safety and hazards associated with “4-fluoro-N-[(thiophen-3-yl)methyl]benzamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. Some similar compounds have hazard statements such as H226, H315, H319, and H335 .

Future Directions

The future directions for research on “4-fluoro-N-[(thiophen-3-yl)methyl]benzamide” could include further exploration of its synthesis, properties, and potential applications. This could involve more detailed studies on its physical and chemical properties, as well as potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with thiophen-3-ylmethanamine to form the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with appropriate solvents such as dichloromethane or tetrahydrofuran. Catalysts like triethylamine may be used to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-[(thiophen-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

  • 4-Fluoro-N-[(thiophen-2-yl)methyl]benzamide
  • 4-Fluoro-N-[(thiophen-4-yl)methyl]benzamide
  • 4-Fluoro-N-[(furan-3-yl)methyl]benzamide

Comparison:

  • Structural Differences: The position of the thiophene ring substitution (2, 3, or 4) can significantly impact the compound’s chemical and physical properties.
  • Chemical Properties: The presence of different heterocycles (thiophene vs. furan) can alter the compound’s reactivity and stability.
  • Biological Activity: Variations in the structure can lead to differences in biological activity and specificity towards molecular targets.

Properties

IUPAC Name

4-fluoro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c13-11-3-1-10(2-4-11)12(15)14-7-9-5-6-16-8-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYDXGWWGGYETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.